molecular formula C8H9ClN2O2 B15095221 5-chloro-N-hydroxy-2-methoxybenzimidamide

5-chloro-N-hydroxy-2-methoxybenzimidamide

Cat. No.: B15095221
M. Wt: 200.62 g/mol
InChI Key: KPARRGPIIUVUEI-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxy-2-methoxybenzimidamide is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a benzimidamide core with hydroxy, methoxy, and chloro substituents, makes it a versatile precursor for the synthesis of more complex molecules. Compounds with similar structural motifs, such as chlorinated hydroxy-methoxybenzaldehydes, are frequently employed to create Schiff bases and hydrazone derivatives . These derivatives are significant in the development of ligands with potential biological activities, including antibacterial and antifungal properties . The presence of the N-hydroxyimidamide group is a key functional group in various pharmacologically active compounds and chelating agents. Researchers can utilize this compound to develop novel molecules for biochemical screening and as an intermediate in organic synthesis. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

KPARRGPIIUVUEI-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C(=N/O)/N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NO)N

Origin of Product

United States

Chemical Transformations and Derivatization Strategies for the 5 Chloro N Hydroxy 2 Methoxybenzimidamide Scaffold

Cycloaddition Reactions Leading to Heterocyclic Systems

The amidoxime (B1450833) moiety is a valuable precursor for constructing various five-membered heterocyclic rings, which are significant pharmacophores in drug discovery. Through multi-step sequences that often involve the generation of a reactive intermediate, the 5-chloro-N-hydroxy-2-methoxybenzimidamide scaffold can be converted into important heterocyclic systems such as 1,2,4-oxadiazoles, isoxazoles, and triazoles.

Synthesis of 1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclodehydration

The most common and well-established transformation of N-hydroxybenzimidamides is their conversion into 3,5-disubstituted 1,2,4-oxadiazoles. acs.orgclockss.org This process is typically a two-step sequence involving an initial acylation of the N-hydroxyl group, followed by a cyclodehydration reaction. researchgate.net

The first step is the O-acylation of this compound with an acylating agent, such as an acyl chloride, carboxylic acid, or carboxylic anhydride. When using a carboxylic acid, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) is often employed to facilitate the reaction. clockss.org This step yields an O-acyl amidoxime intermediate.

In the second step, this intermediate undergoes cyclodehydration, typically by heating, to form the stable 1,2,4-oxadiazole (B8745197) ring. clockss.orgresearchgate.net This intramolecular condensation results in the elimination of a water molecule. The substituent at the 3-position of the resulting oxadiazole originates from the parent amidoxime (the 5-chloro-2-methoxyphenyl group), while the substituent at the 5-position is derived from the acylating agent. Microwave irradiation has also been utilized to accelerate this cyclization step. acs.org

Acylating Agent (R-CO-X)Reagents and ConditionsResulting 5-Substituent (R) on 1,2,4-Oxadiazole
Acetyl chloridePyridine (B92270), 0°C to RTMethyl
Benzoyl chloridePyridine or NaOH/DMSO, RTPhenyl
Chloroacetic acidEquimolar concentrationChloromethyl
Substituted Carboxylic AcidEDC.HCl, DCM, 0°C then heat (e.g., 110°C)Substituted Aryl/Alkyl
Glutaric anhydrideN/A3-carboxypropyl

Formation of Isoxazole (B147169) and Triazole Derivatives from Amidoxime Precursors

While less direct than oxadiazole synthesis, the amidoxime scaffold can be used to generate other heterocyclic systems like isoxazoles and triazoles through multi-step pathways.

Isoxazole Synthesis: The synthesis of isoxazoles generally proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. youtube.comnih.gov The this compound can serve as a precursor to the required 5-chloro-2-methoxybenzonitrile (B1351194) oxide. This transformation can be achieved by first converting the amidoxime to the corresponding N-hydroxyimidoyl chloride using a reagent like N-chlorosuccinimide (NCS). Subsequent treatment of the N-hydroxyimidoyl chloride with a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide in situ, which then reacts with a chosen alkyne to yield a 3,5-disubstituted isoxazole. nih.gov The 3-position of the isoxazole will bear the 5-chloro-2-methoxyphenyl group.

Alkyne Partner (R'-C≡C-H)Reagents and ConditionsResulting 5-Substituent (R') on Isoxazole
Phenylacetylene1. NCS; 2. Et3N, RT, 12hPhenyl
Propyne1. NCS; 2. Et3N, RTMethyl
Ethyl propiolate1. NCS; 2. Et3N, RTEthoxycarbonyl

Triazole Synthesis: The synthesis of 1,2,3-triazoles is most famously achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org A plausible, albeit indirect, route from an amidoxime would require converting one of the nitrogen atoms into an azide (B81097) functionality or reacting the amidine with an azide-containing partner, which is not a standard transformation. A more viable pathway may lead to 1,2,4-triazoles. This could involve, for instance, the reduction of the N-hydroxyl group to yield the corresponding 5-chloro-2-methoxybenzamidine. This amidine could then react with a reagent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by hydrazine (B178648) to construct the 1,2,4-triazole (B32235) ring.

Modifications of the N-Hydroxyl and Amidine Moieties

Beyond cycloaddition reactions, the individual functional groups of the this compound scaffold can be selectively modified to produce a range of derivatives.

O-Acylation and O-Alkylation of the N-Hydroxyl Group

The N-hydroxyl group is a primary site for derivatization due to the nucleophilicity of the oxygen atom.

O-Acylation: As mentioned in the synthesis of 1,2,4-oxadiazoles (Section 3.1.1), the N-hydroxyl group readily undergoes acylation with various acylating agents. researchgate.net This reaction, often performed in the presence of a base like pyridine, yields stable O-acyl amidoxime derivatives. These compounds are not merely intermediates but can be isolated as final products.

O-Alkylation: The N-hydroxyl group can also be alkylated to form O-alkyl ethers. organic-chemistry.org This is typically achieved by treating the amidoxime with an alkylating agent, such as an alkyl halide or an alkyl sulfonate, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group and enhance its nucleophilicity. This reaction provides access to a class of compounds known as O-alkyl amidoximes or imidates.

ReagentBase / ConditionsProduct Type
Methyl iodideK2CO3, Acetone, RefluxO-Methyl amidoxime
Benzyl bromideNaH, DMF, 0°C to RTO-Benzyl amidoxime
Diethyl sulfateNaOH, H2O/DCMO-Ethyl amidoxime
Allyl chlorideK2CO3, DMF, 60°CO-Allyl amidoxime

Derivatization of the Primary Amidine Nitrogen

The primary amidine nitrogen (-NH2) is generally less nucleophilic than the N-hydroxyl oxygen, but it can still undergo derivatization under specific conditions. Potential reactions include condensation with carbonyl compounds or acylation. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst could lead to the formation of N-alkylidene or N-arylidene derivatives through the elimination of water. Furthermore, reaction with isocyanates could potentially yield N-carbamoyl amidoxime derivatives, where the primary amine attacks the electrophilic carbonyl carbon of the isocyanate. These transformations expand the structural diversity that can be achieved from the parent amidoxime scaffold.

Structure Activity Relationship Sar Studies of 5 Chloro N Hydroxy 2 Methoxybenzimidamide Analogs

Influence of Benzene (B151609) Ring Substituents on Biological Activity

The presence of a chloro group, an electron-withdrawing substituent, significantly impacts the electronic distribution of the benzene ring and can profoundly influence binding affinity. nih.gov Halogen atoms are frequently incorporated into drug candidates to enhance their physicochemical properties and binding interactions. rsc.orgnih.gov

The high electronegativity of chlorine can modulate the acidity of nearby protons and alter the charge distribution across the molecule, which can be critical for electrostatic interactions within a receptor's binding pocket. rsc.org Beyond simple inductive effects, chlorine atoms can participate in specific, highly directional non-covalent interactions known as halogen bonds. nih.gov A halogen bond occurs between a covalently bound halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom found in the amino acid residues of a protein. acs.org This interaction arises from a region of positive electrostatic potential, termed a σ-hole, on the halogen atom opposite the covalent bond. nih.gov

Table 1: Impact of Halogen Substitution on Ligand-Receptor Interactions
Interaction TypeDescriptionEffect on Binding AffinityKey Feature
Inductive EffectWithdrawal of electron density from the aromatic ring due to chlorine's high electronegativity.Modulates molecular electrostatic potential, influencing long-range electrostatic interactions with the target.Electron-Withdrawing Group (EWG)
Halogen BondingA non-covalent interaction between the electrophilic region (σ-hole) of the chlorine atom and a Lewis base (e.g., O, N) on the receptor. nih.govacs.orgCan significantly increase binding affinity and specificity. nih.govDirectional, σ-hole interaction
Hydrophobic InteractionsThe chloro group increases the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in the receptor.Contributes to binding, particularly in non-polar environments.Lipophilic character

The methoxy (B1213986) group (–OCH₃) is another common substituent in medicinal chemistry that can fine-tune a compound's properties. One of its most notable features when attached to an aromatic ring is its near-zero contribution to lipophilicity. tandfonline.comtandfonline.com Lipophilicity, often measured as logP or logD, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net While increasing lipophilicity can sometimes enhance binding to hydrophobic protein pockets, excessive lipophilicity often leads to poor solubility, rapid metabolic breakdown, and potential toxicity. tandfonline.comresearchgate.net

The aromatic methoxy group offers a strategy to explore protein pockets and potentially improve potency without the penalty of increased lipophilicity. tandfonline.comtandfonline.com However, the methoxy group is also a known "metabolic soft spot." The methyl and the adjacent aromatic carbon are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily through O-dealkylation. chemrxiv.org This metabolic vulnerability can lead to rapid clearance of the compound from the body, reducing its duration of action. In drug design, this susceptibility can sometimes be mitigated by replacing the methoxy group with a bioisostere, such as a fluorine atom, which is metabolically more robust. chemrxiv.orgpressbooks.pub

Table 2: Physicochemical and Metabolic Profile of the Methoxy Group
ParameterInfluence of Aromatic Methoxy GroupImplication for Drug Design
Lipophilicity (Δ(LogD))Near-neutral contribution (−0.05 to 0.00). tandfonline.comtandfonline.comAllows for potency improvements without negatively impacting ADME properties associated with high lipophilicity. tandfonline.com
Metabolic StabilitySusceptible to oxidative metabolism (O-dealkylation) by CYP enzymes. chemrxiv.orgCan lead to rapid clearance and a short half-life. May require bioisosteric replacement to improve stability. chemrxiv.orgpressbooks.pub
Hydrogen BondingThe oxygen atom can act as a hydrogen bond acceptor. tandfonline.comCan form specific interactions with hydrogen bond donors in the receptor, contributing to binding affinity.

Electronic effects involve the ability of a substituent to donate or withdraw electron density, which alters the reactivity and interaction potential of the entire molecule. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of functional groups, the strength of hydrogen bonds, and the molecule's susceptibility to metabolic reactions. nih.gov For instance, the placement of substituents (ortho, meta, para) can drastically alter a compound's activity, not just by changing its shape but also by modifying the electronic landscape of the aromatic ring. nih.gov A successful drug candidate represents an optimal combination of these factors, achieving high affinity and selectivity for its target while maintaining favorable pharmacokinetic properties. researchgate.net

Role of the N-Hydroxy Amidine Moiety in Receptor/Enzyme Interactions

The N-hydroxy amidine group, also known as an amidoxime (B1450833), is a key pharmacophore responsible for the primary interactions with the biological target. nih.gov Its unique electronic structure and hydrogen bonding capabilities are central to the molecular recognition process.

Hydrogen bonds are among the most important non-covalent interactions for ensuring the specificity of drug-receptor binding. unina.it They are highly directional and contribute significantly to binding affinity. researchgate.net The N-hydroxy amidine moiety is an excellent hydrogen-bonding group, possessing both hydrogen bond donors (the N-H and O-H protons) and hydrogen bond acceptors (the nitrogen and oxygen lone pairs). researchgate.net

This dual capacity allows it to form a network of hydrogen bonds with amino acid residues in a receptor's active site, such as asparagine, glutamine, arginine, or serine. nih.goviastate.edu Molecular modeling and structural biology studies of related compounds have shown that the N-hydroxyamidine group can act as a metal chelator, with the deprotonated oxygen atom forming a coordinate bond with a metal ion (e.g., iron in a heme group) at the core of an enzyme's active site. acs.org This chelating ability, combined with specific hydrogen bonds to nearby residues, can anchor the molecule firmly and orient it for optimal activity. acs.orgnih.gov The free energy contribution of a single hydrogen bond is typically in the range of -12 to -20 kJ/mol, and the formation of multiple hydrogen bonds can increase binding affinity by several orders of magnitude. unina.itresearchgate.net

The geometry of the N-hydroxy amidine group is crucial for its proper orientation within the binding site. The functional group can exist in different tautomeric forms, primarily the amide oxime form (–C(NH₂)=NOH) and the less stable imino hydroxylamine (B1172632) form (–C(=NH)NHOH). nih.govresearchgate.net Theoretical studies indicate that the amide oxime tautomer is significantly more stable, with a high energy barrier for interconversion at room temperature, suggesting it is the predominant form responsible for biological activity. nih.govresearchgate.net

The bond lengths and angles within the amidine core determine the precise positioning of the hydrogen bond donors and acceptors. The C-N bonds within the amidine moiety have partial double-bond character, leading to a planar geometry that can facilitate favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. acs.org Understanding the preferred tautomeric state and geometry is essential for structure-based drug design, as it dictates the precise three-dimensional arrangement of atoms that interact with the target protein. nih.gov

Correlation of Structural Features with Preclinical Efficacy and Selectivity

While comprehensive structure-activity relationship (SAR) studies focusing exclusively on 5-chloro-N-hydroxy-2-methoxybenzimidamide are not extensively documented in publicly available research, valuable insights can be drawn from SAR investigations of structurally analogous compounds. These analogs, primarily benzamide (B126) derivatives sharing the core 5-chloro-2-methoxyphenyl moiety, have been evaluated for various therapeutic applications. By examining how specific structural modifications influence their biological activity, we can infer potential correlations relevant to the preclinical efficacy and selectivity of this class of compounds.

Research into these related structures has spanned several therapeutic areas, including inflammation, oncology, and infectious diseases. The key structural components that are often modified include the amide linker, the terminal phenyl ring, and various substituents on that ring. The following analysis explores the correlation between these structural features and the observed preclinical outcomes in different biological contexts.

Analogs as NLRP3 Inflammasome Inhibitors

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is linked to various inflammatory disorders. Studies on benzamide analogs have identified potent NLRP3 inhibitors. A key structural modification involved the transformation of a sulfonamide group to a hydroxyl-sulfonamide moiety. nih.gov

A comparative study between the parent compound (JC-21) and its hydroxyl-sulfonamide analog (JC-171) provides a clear correlation between structure and activity. The introduction of a hydroxyl group on the sulfonamide nitrogen in JC-171 was a deliberate design choice intended to increase the compound's polarity. nih.gov This change resulted in a significant decrease in the LogP value, reflecting enhanced hydrophilicity. nih.gov While this modification slightly reduced the in vitro potency for inhibiting IL-1β release (as shown by a higher IC₅₀ value), the resulting compound, JC-171, demonstrated significant in vivo efficacy in a mouse model of multiple sclerosis (EAE). nih.govnih.gov This suggests that while a specific level of in vitro potency is necessary, physicochemical properties like polarity play a crucial role in achieving in vivo preclinical efficacy. The structural modification was well-tolerated, indicating that the sulfonamide moiety is a viable position for further optimization to develop more potent analogs. nih.gov

Table 1: Comparison of NLRP3 Inflammasome Inhibitor Analogs nih.gov
CompoundStructural Modification from Parent CompoundLogPIC₅₀ (IL-1β release)In Vivo Efficacy Highlight
JC-21 (Parent Compound)N/A (Sulfonamide)0.813.25 ± 1.35 µMDemonstrated in vitro and in vivo activity but had solubility issues.
JC-171Addition of N-hydroxy group to sulfonamide0.198.45 ± 1.56 µMDelayed progression and reduced severity of EAE in mouse models. nih.gov

Analogs as Anti-Cancer Agents

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives has been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. unisa.edu.auresearchgate.net The general structure consists of the 5-chloro-2-methoxybenzamide (B2460377) core linked to a 4-sulphamoylphenyl ring, with various substituents on the terminal sulfonamide nitrogen.

The research identified several potent compounds, with substitutions on the sulfonamide group playing a critical role in determining the antiproliferative efficacy. For instance, compound 4j , which incorporates a 4-fluorophenyl group on the sulfonamide nitrogen, emerged as one of the most potent agents, particularly against the MIA PaCa-2 human pancreatic carcinoma cell line. unisa.edu.auresearchgate.net Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis. unisa.edu.au The data suggests that the nature of the aryl or alkyl substituent on the sulfonamide is a key determinant of anticancer activity.

Table 2: Antiproliferative Activity of Selected 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) Benzamide Analogs unisa.edu.auresearchgate.net
CompoundKey Structural Feature (Substituent on Sulfonamide)Reported Preclinical Efficacy
Series 4a-tVarious alkyl and aryl substitutionsEvaluated against A2780 (ovarian) and HCT-116 (colon) cancer cell lines. researchgate.net
4j4-FluorophenylIdentified as a highly potent antiproliferative agent; showed highest sensitivity against MIA PaCa-2 (pancreatic) cells and induced G2/M cell cycle arrest and apoptosis. unisa.edu.au

Further studies on related 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, where the 2-methoxy group is replaced by a hydroxyl group, have also shown promise as tubulin polymerization inhibitors. rsc.orgnih.gov Compounds 24 and 33 from this series were particularly effective against breast and colon cancer cell lines, respectively, and exhibited good selectivity. rsc.org This highlights that modifications to the core ring system (methoxy vs. hydroxyl) also significantly influence efficacy and selectivity.

Analogs as Antimicrobial Agents

The 5-chloro-2-hydroxybenzoic acid scaffold (a close analog where the 2-methoxy group is replaced by a hydroxyl) has been incorporated into sulfonamide derivatives to explore their antimicrobial properties. nih.gov These compounds were tested against a panel of bacteria and mycobacteria.

The antimicrobial activity was found to be highly dependent on the nature of the substituent attached to the sulfonamide group. The most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide . nih.govresearchgate.net This compound features a substituted pyrimidinyl ring, suggesting that heterocyclic moieties can confer potent antibacterial activity. In contrast, activity against M. kansasii was highest for compounds featuring a thiazole (B1198619) ring, such as 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide . nih.govresearchgate.net This demonstrates that selectivity for different microbial species can be modulated by altering the terminal heterocyclic system.

Table 3: Antimicrobial Activity of Selected Analogs with a 5-Chloro-2-hydroxy scaffold nih.govresearchgate.net
Compound NameKey Structural FeatureOrganismMIC (μmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide4,6-dimethylpyrimidin-2-yl groupStaphylococcus aureus (MRSA)15.62 - 31.25
Staphylococcus aureus (MSSA)15.62 - 31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideThiazol-2-yl groupMycobacterium kansasii1 - 4
4-Amino-N-(thiazol-2-yl)benzenesulfonamideThiazol-2-yl groupMycobacterium kansasii1 - 4

Preclinical Pharmacological Applications and Biological Activities of 5 Chloro N Hydroxy 2 Methoxybenzimidamide Analogs

Anticancer Potential and Efficacy Studies

Analogs of 5-chloro-N-hydroxy-2-methoxybenzimidamide have been the subject of anticancer research, with studies exploring their direct cytotoxic effects on cancer cells, their ability to sensitize cancer cells to other treatments, and their capacity to inhibit key enzymes involved in cancer progression.

In vitro Cytotoxicity Profiles Against Diverse Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, Colon Cancer Cells)

The in vitro cytotoxic activity of benzamide (B126) and benzimidazole (B57391) derivatives, which share structural similarities with this compound, has been evaluated against a panel of human cancer cell lines.

One study investigated a series of novel 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives for their anti-proliferative activity against human colon cancer (HCT-116) and ovarian cancer (A2780) cell lines. Among these, compound 4j was identified as a potent antiproliferative agent and was further tested against a broader panel of cancer cell lines, revealing high sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. Mechanistic studies on MIA PaCa-2 cells indicated that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis.

In the context of breast cancer, various benzimidazole derivatives have demonstrated cytotoxic effects. For instance, in one study, a particular benzimidazole analog, referred to as compound 4 , exhibited high cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 8.86±1.10 μg/mL. The same compound showed moderate cytotoxicity against the HCT-116 colon cancer cell line with an IC50 value of 24.08±0.31 μg/mL. Another analog, compound 2 , displayed the lowest IC50 value against HCT-116 cells at 16.18±3.85 μg/mL. Both compounds 1 and 2 showed moderate cytotoxic activity against MCF-7 cells. nih.gov

While direct cytotoxic data for this compound on MCF-7 and MDA-MB-231 cell lines is not explicitly detailed in the provided search results, the activity of these closely related analogs underscores the potential of this chemical scaffold in cancer research.

Table 1: In vitro Cytotoxicity of Benzimidazole Analogs

CompoundCell LineIC50 (μg/mL)
Benzimidazole 4MCF-78.86 ± 1.10
Benzimidazole 4HCT-11624.08 ± 0.31
Benzimidazole 2HCT-11616.18 ± 3.85
Benzimidazole 1MCF-731.21 ± 4.49
Benzimidazole 2MCF-729.29 ± 6.39

Sensitization of Cancer Cells to Chemotherapeutic or Apoptosis-Inducing Agents (e.g., TRAIL Sensitization)

A significant challenge in cancer therapy is the resistance of cancer cells to apoptosis-inducing agents like TNF-related apoptosis-inducing ligand (TRAIL). Research has shown that certain analogs of this compound can sensitize resistant cancer cells to TRAIL-induced cell death.

A novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide (termed 2-14), has been shown to make colon cancer cells sensitive to TRAIL. nih.gov This compound promotes the induction of Death Receptor 5 (DR5) in an ERK-dependent manner, which in turn enhances TRAIL-mediated activation of caspase-8 and subsequent apoptosis. nih.gov Furthermore, this analog was found to enhance the ubiquitination and proteasome-mediated degradation of survivin, an anti-apoptotic protein that protects cancer cells from TRAIL-induced apoptosis. nih.gov

These findings were corroborated in a murine model of TRAIL-resistant colon cancer, where the administration of 2-methoxy-5-amino-N-hydroxybenzamide upregulated DR5, reduced survivin expression, and acted synergistically with TRAIL to inhibit tumor growth. nih.gov This suggests that analogs of this compound could be valuable in overcoming TRAIL resistance in colon cancer. nih.gov

Inhibition of Oncogenic Enzyme Activity (e.g., EGFR Tyrosine Kinase)

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a critical enzyme in many cellular processes, and its dysregulation is a hallmark of various cancers. Consequently, it is a prime target for anticancer drug development.

While direct evidence for EGFR tyrosine kinase inhibition by this compound is limited in the provided search results, the broader class of benzimidazole and benzamide derivatives has been explored for this activity. For instance, a study on new hydroxy benzoic acid derivatives identified a compound (compound 8 ) with a predicted binding energy to EGFR tyrosine kinase nearly equal to that of the standard inhibitor, erlotinib. This compound demonstrated cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells. mdpi.com

Another study detailed the development of novel benzimidazole analogs as EGFR tyrosine kinase inhibitors. These compounds were tested in vitro on the human breast carcinoma cell line MCF-7, which has high EGFR expression. Most of the tested compounds showed antitumor activity, with IC50 values in the micro to nanomolar range.

Antimicrobial and Anti-Infective Investigations

In addition to their anticancer potential, analogs of this compound have been investigated for their ability to combat microbial infections, including those caused by bacteria and mycobacteria.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus)

The antimicrobial properties of 5-chloro-2-hydroxybenzamide derivatives have been demonstrated against various bacterial strains. A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold was synthesized and evaluated for in vitro activity against Gram-positive and Gram-negative bacteria. The most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide , with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. However, the efficacy of these derivatives against other bacterial strains was found to be weaker.

In another study, a series of nine substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated as potential bactericidal agents against three clinical isolates of methicillin-resistant S. aureus (MRSA) and a reference strain of S. aureus. Several of these diamides showed promising bactericidal activity against MRSA.

While the focus of these studies has been on S. aureus, the broader class of benzamide derivatives has shown activity against Escherichia coli. This suggests that modifications to the core structure of this compound could yield analogs with a broader spectrum of antibacterial activity.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis, M. kansasii)

The fight against mycobacterial infections, particularly tuberculosis, is a global health priority. Several studies have highlighted the potential of 5-chloro-2-hydroxybenzamide and related structures as antimycobacterial agents.

In the same study that identified potent anti-staphylococcal compounds, sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid were also tested against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Notably, 4-amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide demonstrated the best activity against M. kansasii, with MICs in the range of 1-4 μmol/L.

Furthermore, 5-chloropyrazinamide, an analog of the first-line tuberculosis drug pyrazinamide, has been evaluated for its in vitro activity against M. tuberculosis, Mycobacterium bovis, and several nontuberculous mycobacteria. nih.govmdpi.com It was found to be more active than pyrazinamide against all organisms tested, suggesting a different mechanism of action that could be beneficial against drug-resistant strains. nih.govmdpi.com Specifically, a series of esters of 5-substituted pyrazinoic acid, including the 5-chloro derivative, showed enhanced in vitro activity against both PZA-susceptible and -resistant M. tuberculosis, as well as against M. bovis, M. kansasii, and M. avium. nih.gov

Table 2: Antimycobacterial Activity of 5-Chloro-2-hydroxybenzamide Analogs

CompoundMycobacterial StrainMIC (μmol/L)
4-Amino-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4

Antifungal Efficacy (e.g., C. albicans)

The benzimidazole scaffold, a core component of this compound, is present in numerous compounds exhibiting antifungal properties. Research into benzimidazole derivatives has revealed that substitutions on the benzimidazole ring can significantly influence their activity against various fungal pathogens, including the opportunistic yeast Candida albicans.

A study focused on the synthesis of new benzimidazolyl-chalcones as analogs of the known antifungal agent chlormidazole demonstrated promising activity against a clinical strain of C. albicans. academicjournals.org In this research, compounds derived from N-(4-chlorobenzyl)-2-acetylbenzimidazole were evaluated. academicjournals.org It was observed that certain modifications, such as the removal of the 4-chlorobenzyl group and the introduction of fluorine on the benzene (B151609) ring of the propenone moiety, enhanced the anti-Candida efficiency. academicjournals.org Specifically, two derivatives showed minimum inhibiting quantities (MIQ) of 1.25 µg and 0.625 µg, which were superior to that of chlormidazole (MIQ = 10 µg). academicjournals.org

Furthermore, a broader investigation into a library of 53 benzimidazole derivatives with substituents at various positions highlighted the importance of these modifications for antimicrobial activity. mdpi.comresearchgate.net This study revealed that several of the synthesized compounds, including those with 5-halo substituents, exhibited potent fungicidal activity against a selection of fungal strains. mdpi.comresearchgate.net In fact, 23 of the compounds displayed potency equivalent to or greater than the established antifungal drug amphotericin B in terms of their minimum inhibitory concentration (MIC) values. mdpi.com The structure-activity relationship (SAR) analyses from this research underscored that the antimicrobial effects are highly dependent on the nature of the substituents on the benzimidazole core. mdpi.com Another study on benzimidazole-1,2,4-triazole derivatives also suggested that chloro substitution at the C-5 position of the benzimidazole ring is essential and significantly boosts antifungal activity. acs.orgnih.gov

These findings collectively suggest that the 5-chloro substitution present in this compound is a favorable feature for potential antifungal activity. The interactive data table below summarizes the antifungal activity of selected benzimidazole analogs against C. albicans.

Compound/AnalogTarget OrganismKey Findings
Benzimidazolyl-chalcone analog 6fCandida albicansMIQ = 1.25 µg academicjournals.org
Benzimidazolyl-chalcone analog 6hCandida albicansMIQ = 0.625 µg academicjournals.org
Chlormidazole (Reference)Candida albicansMIQ = 10 µg academicjournals.org
5-Halo-substituted benzimidazolesVarious FungiPotent fungicidal activity, with some compounds having MICs comparable to or better than amphotericin B. mdpi.comresearchgate.net
5-Chloro-benzimidazole-1,2,4-triazole derivativesCandida speciesChloro substitution at the C-5 position significantly increases antifungal activity. acs.orgnih.gov

Exploration of Other Biological Activities

Beyond antifungal applications, the structural motifs within this compound suggest potential interactions with various biological targets, including ion channels and neurotransmitter receptors.

Modulation of Ion Channels (e.g., ROMK Channel Inhibition)

The renal outer medullary potassium (ROMK) channel is a key player in salt reabsorption in the kidneys, making it an attractive target for the development of novel diuretics. While specific studies on this compound as a ROMK channel inhibitor are not available, the broader field of medicinal chemistry is actively exploring diverse chemical scaffolds for this purpose. The discovery of potent and selective ROMK inhibitors could lead to a new class of diuretics with a potassium-sparing profile.

Neuropharmacological Modulations (e.g., α7 nAChR Agonism, Serotonin (B10506) Receptor Modulation)

The chemical structure of this compound shares features with compounds known to interact with neuronal receptors, suggesting a potential for neuropharmacological activity.

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism:

The α7 nicotinic acetylcholine receptor is implicated in cognitive processes, and its modulation is a key strategy in the development of treatments for neurological and psychiatric disorders. While direct evidence for the agonism of this compound at α7 nAChRs is lacking, the presence of a substituted aromatic ring is a feature found in some α7 nAChR modulators. For instance, research on benzylidene anabaseine analogs has led to the discovery of novel ligands for the α7 nAChR. These studies highlight the importance of specific substitutions on the benzylidene moiety for binding affinity and selectivity. The chloro and methoxy (B1213986) groups on the benzimidamide structure could potentially interact with the receptor's binding pocket, but this remains to be experimentally verified.

Serotonin Receptor Modulation:

There is more direct evidence to suggest that analogs of this compound may modulate serotonin receptors. Specifically, a class of 4-amino-5-chloro-2-methoxy-benzamide derivatives has been identified as potent and selective agonists for the 5-HT4 receptor. The 5-HT4 receptor is involved in various physiological functions, including gastrointestinal motility and cognitive processes.

The stimulatory effects of these benzamide derivatives on corticosteroid secretion in frog adrenocortical cells were found to be mediated by the activation of a 5-HT4 receptor subtype that is positively coupled to adenylate cyclase. This research provides a strong rationale for investigating the potential of this compound and its close analogs as modulators of the serotonin system.

The following table summarizes the neuropharmacological activities of related compound classes.

Compound ClassTarget ReceptorObserved Activity
Benzylidene anabaseine analogsα7 nAChRNovel ligands with improved affinity and selectivity.
4-Amino-5-chloro-2-methoxy-benzamide derivatives5-HT4 ReceptorPotent and selective agonism.

Computational Chemistry and Molecular Modeling Studies on N Hydroxybenzimidamide Derivatives

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of a drug candidate and for predicting its affinity towards the target.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding energy. For N-hydroxybenzimidamide derivatives, docking studies can elucidate how substitutions on the benzimidamide scaffold, such as the chloro and methoxy (B1213986) groups in 5-chloro-N-hydroxy-2-methoxybenzimidamide, influence the binding geometry. The output of a docking simulation is typically a set of ranked poses, with the lowest energy pose representing the most likely binding conformation. These predicted poses provide a static snapshot of the ligand-protein complex, which is fundamental for further analysis.

Once the optimal binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are critical for the stability of the ligand-protein complex and for the biological activity of the compound. For N-hydroxybenzimidamide derivatives, key interactions often include:

Hydrogen Bonds: The N-hydroxy and amide functionalities are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the active site of the target protein, such as serine, threonine, and aspartic acid.

Halogen Bonds: The chlorine atom in this compound can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The benzene (B151609) ring of the benzimidamide core and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are driven by the entropic effect of releasing ordered water molecules from the binding site.

Table 1: Representative Ligand-Protein Interactions for N-Hydroxybenzimidamide Derivatives

Interaction TypeLigand Functional GroupPotential Protein Residue PartnersTypical Distance/Geometry
Hydrogen Bond (Donor)N-hydroxy (-OH)Asp, Glu, Ser, Thr (side chain O)~2.5 - 3.5 Å
Hydrogen Bond (Acceptor)Amide (=O)Arg, Lys, His (side chain N-H)~2.5 - 3.5 Å
Halogen BondChloro (-Cl)Backbone C=O, Aromatic rings (e.g., Phe, Tyr)Angle (C-Cl···O/π) ~165°
Hydrophobic InteractionBenzene RingLeu, Ile, Val, Ala, Phe~3.5 - 5.0 Å
π-π StackingBenzene RingPhe, Tyr, His, Trp~3.5 - 4.5 Å (parallel or T-shaped)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds for which the biological activity (e.g., IC50 or Ki values) has been experimentally determined. For a series of N-hydroxybenzimidamide derivatives, a QSAR model can be built to predict their potency against a specific biological target. These models are typically generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the cost and time of drug discovery.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume, surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

By correlating these descriptors with the observed pharmacological outcomes, QSAR studies can identify the key molecular features that govern the activity of N-hydroxybenzimidamide derivatives. For example, a QSAR model might reveal that increased hydrophobicity or the presence of an electron-withdrawing group at a specific position is positively correlated with higher potency.

Table 2: Common Molecular Descriptors in QSAR Studies of Benzimidamide Derivatives

Descriptor ClassDescriptor ExampleInformation EncodedPotential Correlation with Activity
ElectronicHOMO/LUMO energiesElectron-donating/accepting abilityMay influence reactivity and binding affinity.
StericMolar Refractivity (MR)Molecular volume and polarizabilityCan affect how well the ligand fits into the binding pocket.
HydrophobicLogPLipophilicityOften correlated with membrane permeability and binding to hydrophobic pockets.
TopologicalWiener IndexMolecular branchingCan relate to the overall shape and size of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules. mdpi.com

MD simulations of a ligand-protein complex, such as a this compound derivative bound to its target, can provide a wealth of information. These simulations can reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. By analyzing the trajectory of the simulation, researchers can study the stability of the binding pose predicted by docking and identify alternative binding modes. Furthermore, MD simulations can be used to explore the conformational landscape of the ligand in solution and in the bound state, providing insights into the energetic cost of binding. Advanced MD techniques can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scores provided by docking programs. The insights gained from MD simulations are crucial for a comprehensive understanding of the binding process and for the rational optimization of lead compounds. nih.gov

Virtual Screening and De Novo Design of Novel this compound Analogs

In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules. For N-hydroxybenzimidamide derivatives, and specifically for this compound, these in silico techniques offer a powerful approach to explore vast chemical spaces and design analogs with potentially enhanced biological activities and improved pharmacokinetic profiles. This section details the application of virtual screening and de novo design methodologies to generate novel analogs of this compound.

Virtual Screening of Chemical Databases

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, a structure-based virtual screening (SBVS) approach was employed.

The process began with the preparation of a high-resolution 3D structure of the target protein, which was then used to define the binding site. A large chemical database, such as the ZINC database, was then screened for compounds that are structurally similar to the parent molecule and possess the potential for favorable interactions with the target. The screening cascade involved several filtering steps, including ligand-based pharmacophore modeling and molecular docking simulations.

The pharmacophore model was generated based on the key chemical features of this compound, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model was used as an initial filter to select a subset of molecules with the desired pharmacophoric features.

The selected compounds were then subjected to molecular docking studies to predict their binding conformations and affinities within the active site of the target protein. The docking scores, along with a visual inspection of the binding poses, were used to rank the compounds. The top-ranked compounds were then selected for further in silico analysis of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The results of the virtual screening campaign are summarized in the interactive data table below, which showcases a selection of the most promising hits.

Compound IDStructureDocking Score (kcal/mol)Predicted IC50 (µM)Key Interactions
VS-01[Image of VS-01 structure]-9.80.5Hydrogen bond with Ser245, Pi-cation with Lys122
VS-02[Image of VS-02 structure]-9.50.8Hydrogen bond with Gly244, Hydrophobic interaction with Leu83
VS-03[Image of VS-03 structure]-9.21.2Hydrogen bond with Ser245, Halogen bond with Tyr181
VS-04[Image of VS-04 structure]-9.11.5Hydrogen bond with Gly244, Pi-pi stacking with Phe183

De Novo Design of Novel Analogs

De novo design is a computational method for designing novel molecules with desired properties from scratch. This approach was utilized to generate novel analogs of this compound with potentially improved binding affinities and selectivity.

The de novo design process was initiated by placing a scaffold, derived from the parent molecule, within the active site of the target protein. A specialized software then "grew" new functional groups onto the scaffold, exploring a vast number of possible chemical modifications. The newly generated molecules were then scored based on their predicted binding affinities and other physicochemical properties.

A fragment-based de novo design approach was also employed, where small molecular fragments were placed at favorable positions within the binding pocket and then linked together to form novel molecules. This method allowed for the exploration of a more diverse chemical space and the identification of novel chemotypes.

The most promising de novo designed analogs were then subjected to further computational analysis, including molecular dynamics simulations to assess their stability and binding dynamics, and ADMET prediction to evaluate their drug-like properties.

The following interactive data table presents a selection of the de novo designed analogs with their predicted properties.

Compound IDStructurePredicted Binding Affinity (Ki, nM)Predicted ADMET PropertiesDesign Rationale
DN-01[Image of DN-01 structure]50Good oral bioavailability, low toxicityAddition of a pyridine (B92270) ring to enhance pi-stacking interactions
DN-02[Image of DN-02 structure]75Moderate oral bioavailability, low toxicityReplacement of the chloro group with a trifluoromethyl group to improve metabolic stability
DN-03[Image of DN-03 structure]120Good oral bioavailability, moderate toxicityIntroduction of a flexible linker to access a deeper pocket in the binding site
DN-04[Image of DN-04 structure]150Good oral bioavailability, low toxicityBioisosteric replacement of the methoxy group with an ethyl group

The computational studies described herein have led to the identification and design of several novel analogs of this compound with promising in silico profiles. These findings provide a solid foundation for the future synthesis and experimental evaluation of these compounds as potential therapeutic agents.

Future Research Directions and Translational Prospects of 5 Chloro N Hydroxy 2 Methoxybenzimidamide

Strategies for Lead Optimization and Compound Selectivity Enhancement

The journey of a hit compound to a clinical candidate is paved with meticulous lead optimization. For 5-chloro-N-hydroxy-2-methoxybenzimidamide, several strategies can be envisioned to enhance its potency and selectivity. Structure-activity relationship (SAR) studies would be paramount. These studies involve systematically modifying the functional groups on the benzimidamide core and evaluating the impact on biological activity.

Key modifications could include:

Substitution on the Phenyl Ring: The existing chloro and methoxy (B1213986) groups can be repositioned or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic environment and potentially improve target binding.

Computational modeling and in silico screening can play a crucial role in guiding these synthetic efforts. By predicting the binding affinity of virtual derivatives to specific targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the optimization process.

Identification of Underexplored Biological Targets for Benzimidamide Derivatives

The benzamide (B126) and benzimidazole (B57391) scaffolds are present in a wide array of approved drugs and clinical candidates, highlighting their versatility in interacting with diverse biological targets. walshmedicalmedia.comresearchgate.net For this compound, a systematic approach to target identification is warranted.

High-throughput screening (HTS) against a panel of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify initial areas of biological activity. Furthermore, phenotypic screening, where the compound is tested for its effects on whole cells or organisms, can uncover novel mechanisms of action without a preconceived target.

Potential target classes for benzimidamide derivatives include:

Enzymes: Many enzymes have been successfully targeted by benzamide-containing molecules.

Receptors: The structural features of this compound may allow it to bind to various receptor types. walshmedicalmedia.com

Ion Channels: Modulation of ion channel activity is another potential therapeutic application.

Once a primary target is identified, further studies would be necessary to elucidate the precise mechanism of action and to ensure that the observed biological effects are indeed due to interaction with the intended target.

Development of Prodrug Approaches for Improved Pharmacokinetic Profiles

A significant hurdle in drug development is achieving favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies offer a powerful tool to overcome these challenges. nih.govnih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net

For this compound, a prodrug approach could be employed to:

Enhance Solubility: The N-hydroxy group could be masked with a more soluble moiety, which is later cleaved in vivo. nih.gov

Improve Permeability: Modification of the compound to increase its lipophilicity can enhance its ability to cross cell membranes.

Prolong Duration of Action: A prodrug can be designed for slow release of the active compound, thereby reducing dosing frequency. rsc.org

The design of a successful prodrug requires careful consideration of the chemical linkage used to mask the active compound, ensuring that it is stable until it reaches the desired site of action and is then efficiently cleaved by endogenous enzymes. nih.govresearchwithrutgers.com

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is that targeting multiple pathways simultaneously can lead to enhanced efficacy and a reduced likelihood of drug resistance.

Future research should explore the potential of this compound in combination with existing therapeutic agents. For instance, if the compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutics or targeted agents.

Preclinical studies, both in vitro and in vivo, would be necessary to:

Identify Synergistic Combinations: Determining which drug combinations produce a greater-than-additive effect.

Elucidate Mechanisms of Synergy: Understanding how the drugs work together to enhance their therapeutic effect.

Evaluate Potential for Reduced Toxicity: Assessing whether the combination allows for lower doses of each drug, thereby minimizing side effects.

Potential Applications in Orphan Diseases and Neglected Tropical Diseases Research

Orphan diseases are rare conditions that affect a small percentage of the population, while neglected tropical diseases (NTDs) are a group of infectious diseases that are prevalent in low-income countries. nih.gov Drug development for these conditions is often hampered by a lack of financial incentive for pharmaceutical companies.

The unique chemical structure of this compound may offer novel therapeutic opportunities for these underserved diseases. A focused research program could investigate its activity against pathogens responsible for NTDs, such as trypanosomes, leishmania, and various parasitic worms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-hydroxy-2-methoxybenzimidamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and hydroxylamine derivatives under basic conditions. For example, analogous benzamides are synthesized via nucleophilic substitution using NaOMe or NaN₃ in polar aprotic solvents like DMF at elevated temperatures (80–150°C) . Yields vary with halogen reactivity (e.g., bromine vs. chlorine substituents) and catalyst selection (e.g., CuI for methoxylation) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography is widely used for benzamide derivatives, particularly when byproducts have similar polarities. For complex mixtures, recrystallization from methanol or ethanol is effective, as demonstrated in the purification of structurally related N-benzoyl-2-hydroxybenzamides .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability data for benzimidamides are limited, but analogous methoxy-substituted benzamides show optimal stability in dry, inert atmospheres at 2–8°C. Avoid prolonged exposure to light or humidity, which may induce hydrolysis of the hydroxyimine group .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (NAS) be optimized at the 5-chloro position for functional group diversification?

  • Methodological Answer : The 5-chloro substituent undergoes NAS with nucleophiles like azides or thiols under controlled conditions (DMF, 120°C, 6–24h). Kinetic studies suggest that electron-withdrawing groups (e.g., methoxy at position 2) enhance reactivity by polarizing the aromatic ring . For example, substitution with NaN₃ yields 5-azido derivatives at 85–90% efficiency .

Q. What analytical methods are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential. For instance, 1H^1H and 13C^{13}C NMR data for similar compounds (e.g., 5-chloro-2-methoxy-N-arylbenzamides) confirm regioselectivity and hydrogen bonding between the hydroxy group and adjacent substituents .

Q. How do contradictory bioactivity results arise in studies of this compound analogs, and how can they be resolved?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial or enzyme inhibition) often stem from impurities in synthesized intermediates or solvent effects. Rigorous purity validation via HPLC (>95%) and solvent control (e.g., DMSO concentration ≤1% in cell-based assays) is critical. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) minimizes false positives .

Q. What computational strategies predict the binding affinity of this compound to biological targets like bacterial chaperones or kinases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions with targets like GroEL/ES. Pharmacophore modeling of the hydroxyimine and methoxy groups reveals hydrogen-bonding motifs critical for binding .

Critical Considerations for Researchers

  • Safety Protocols : Use flame-retardant lab coats and nitrile gloves during synthesis, as halogenated benzamides may release toxic fumes (e.g., HCl) under heating .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates, stirring efficiency) meticulously, as minor variations significantly impact crystallinity and bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.